Technical Whitepaper: (1-Methyl-1H-indazol-7-yl)methanol
Technical Whitepaper: (1-Methyl-1H-indazol-7-yl)methanol
Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
(1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4) is a high-value heterocyclic building block used extensively in modern drug discovery. As a derivative of the "privileged" indazole scaffold, this compound serves as a critical linker and structural anchor in the development of kinase inhibitors and Targeted Protein Degradation (TPD) agents, specifically PROTACs. Its 7-hydroxymethyl functionality provides a unique vector for extending into solvent-exposed channels or attaching E3 ligase ligands (e.g., Cereblon binders) with minimal steric clash compared to the 3- or 4-positions. This guide outlines its chemical properties, validated synthetic pathways, reactivity profile, and application in pharmaceutical research.
Molecular Architecture & Physicochemical Properties
The 7-substituted indazole core offers distinct electronic and steric advantages. Unlike the more common 3-substituted indazoles, the 7-position allows for substitution patterns that can modulate the planarity and solubility of the parent scaffold without disrupting the hydrogen-bonding capability of the pyrazole nitrogens (if N1 is unsubstituted, though here N1 is methylated to lock the tautomer).
Table 1: Physicochemical Specifications
| Property | Data |
| Chemical Name | (1-Methyl-1H-indazol-7-yl)methanol |
| CAS Number | 1092961-08-4 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Physical State | Solid (White to off-white powder) |
| Melting Point | 56–58 °C (Experimental) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[1][2] |
| pKa (Calculated) | ~13.5 (Alcohol), ~1.5 (Indazole N2 protonation) |
| LogP | ~1.1 (Lipophilic, suitable for CNS penetration) |
| SMILES | Cn1c(CO)cccc1n1 |
Synthetic Methodology
The synthesis of (1-Methyl-1H-indazol-7-yl)methanol typically proceeds via the reduction of its corresponding carboxylic acid ester or through lithiation strategies starting from 7-bromo-1-methylindazole. The ester reduction route is preferred for scalability and safety.
Core Synthetic Pathway (Ester Reduction)
The most robust route involves the reduction of Methyl 1-methyl-1H-indazole-7-carboxylate using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H). The precursor ester can be synthesized from 2-amino-3-methylbenzoic acid via diazotization/cyclization followed by N-methylation.
Figure 1: Reduction of the ester precursor to the target alcohol.[3]
Alternative Route (Lithiation)
For small-scale discovery chemistry, 7-Bromo-1-methylindazole can be subjected to halogen-lithium exchange using n-BuLi at -78°C, followed by quenching with DMF to yield the aldehyde, which is subsequently reduced with NaBH₄.
Reactivity Profile & Derivatization
The primary alcohol at the 7-position is a versatile handle. It is chemically distinct from the aromatic ring, allowing for selective functionalization without affecting the indazole core.
Key Transformations
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Halogenation (Linker Activation): Conversion to 7-(Chloromethyl)-1-methyl-1H-indazole using Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl). This chloride is a potent electrophile for Sɴ2 coupling with amines or phenols.
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Oxidation: Conversion to 1-Methyl-1H-indazole-7-carbaldehyde using MnO₂ or Dess-Martin Periodinane. The aldehyde is a precursor for reductive amination or Wittig olefination.
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Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles using PPh₃/DIAD to form ether linkages, common in PROTAC linker synthesis.
Figure 2: Divergent reactivity profile of the 7-hydroxymethyl handle.
Applications in Drug Discovery[4][5]
Targeted Protein Degradation (PROTACs)
The 7-position of the indazole ring is a strategic attachment point for linkers in PROTAC design. In MDM2 degraders (e.g., MD-4289 ), the (1-methyl-1H-indazol-7-yl)methyl group serves as a connector between the Cereblon E3 ligase ligand and the target protein binder.
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Mechanism: The 7-substitution directs the linker away from the binding interface, preventing steric clashes that would compromise binary complex formation.
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Solubility: The hydroxymethyl group (and its derivatives) improves the physicochemical properties of otherwise lipophilic degraders.
Kinase Inhibition
Indazoles are bioisosteres of indoles and purines, making them privileged scaffolds for ATP-competitive kinase inhibitors.
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Vector Analysis: Substituents at the 7-position often project into the solvent-exposed region of the kinase ATP pocket. This allows for the attachment of solubilizing groups (morpholines, piperazines) via the hydroxymethyl linker without disrupting the hinge-binding motif at N1/N2.
Experimental Protocols
Protocol A: Synthesis via Ester Reduction
Validates the conversion of Methyl 1-methyl-1H-indazole-7-carboxylate to the alcohol.
Reagents:
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Methyl 1-methyl-1H-indazole-7-carboxylate (1.0 equiv)
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LiAlH₄ (2.0 equiv, 1.0 M in THF)
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Anhydrous THF (Solvent)
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Rochelle’s Salt (Potassium sodium tartrate, sat. aq.)
Procedure:
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Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the ester (1.0 g, 5.26 mmol) in anhydrous THF (20 mL) and cool to 0°C.
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Reduction: Dropwise add LiAlH₄ solution (10.5 mL, 10.5 mmol) over 15 minutes. Maintain temperature <5°C.
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Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane) for disappearance of ester.
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Quench: Cool to 0°C. Carefully add water (0.4 mL), followed by 15% NaOH (0.4 mL), and then water (1.2 mL). (Fieser workup method).
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Workup: Add anhydrous MgSO₄ and stir for 15 minutes. Filter the white precipitate through a pad of Celite.
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Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
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Yield: Expect 85-95% yield of a white solid.
Protocol B: Chlorination to 7-(Chloromethyl)-1-methylindazole
Essential for generating the reactive electrophile for linker synthesis.
Procedure:
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Dissolve (1-Methyl-1H-indazol-7-yl)methanol (1.0 equiv) in DCM (0.2 M).
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Cool to 0°C and add Thionyl Chloride (1.5 equiv) dropwise.
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Stir at room temperature for 2-4 hours.
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Concentrate in vacuo to dryness. The residue is typically the hydrochloride salt of the benzyl chloride, which can be used directly in the next step (e.g., alkylation of a piperidine or phenol).
Safety & Handling
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Hazard Classification: GHS07 (Warning).
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a fume hood. The chloromethyl derivative (Protocol B product) is a potent alkylating agent and should be treated as a potential mutagen; handle with double gloves and avoid inhalation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the aldehyde and chloride derivatives are moisture-sensitive.
References
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Synthesis & Properties: Synblock Product Catalog, CAS 1092961-08-4. Available at:
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PROTAC Application: Journal of Medicinal Chemistry, "MD-4251: A First-in-Class Oral MDM2 Degrader". Discusses 7-substituted indazole linkers (Compound 20/MD-4289). DOI:
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Indazole Scaffold Utility: BenchChem Technical Notes, "The 7-Methyl-Indazole Scaffold: A Privileged Core". Available at:
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Crystal Structure Data: IUCrData, "4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide". Demonstrates 7-position geometry. DOI:
- Reactivity (Thionyl Chloride):Aust. J. Chem., "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds". (General mechanism for heterocyclic carbinols).
